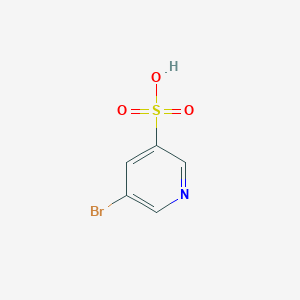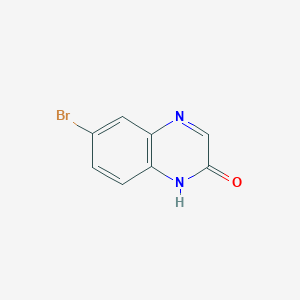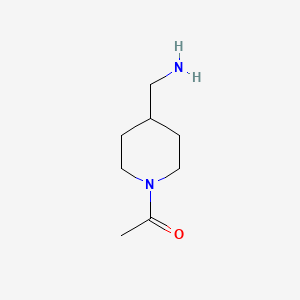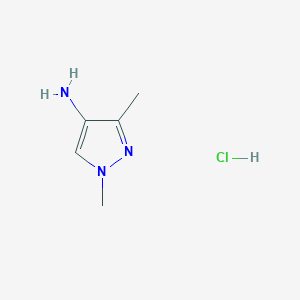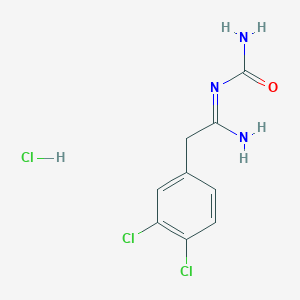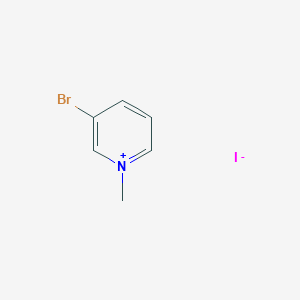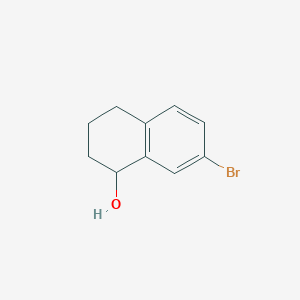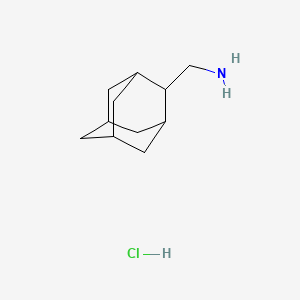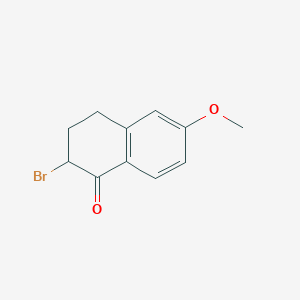
2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
The compound 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a multi-substituted dihydronaphthalene that has been the subject of various synthetic studies. It is a scaffold that can be further functionalized to produce a range of derivatives with potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of dihydronaphthalene scaffolds has been achieved through a formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid, catalyzed by rhodium. This process involves the direct reductive elimination mechanism to form an aryl-C(sp3) bond, which is a key step in constructing the dihydronaphthalene core .
Molecular Structure Analysis
The molecular structure of derivatives of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one has been elucidated using X-ray crystallography. This technique has confirmed the stereochemistry of various substituted derivatives, which is crucial for understanding their reactivity and potential interactions with biological targets .
Chemical Reactions Analysis
The compound has been used as a starting material for several reactions. For instance, it has been reacted with O-methylhydroxylamine hydrochloride to form O-methyloxime derivatives. These derivatives have been further reduced to alcohols and subjected to hydrolysis and deprotection reactions. Additionally, the compound has undergone retro Michael cleavage when reacted with anisidine in the presence of an acid catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives are influenced by the substituents attached to the dihydronaphthalene core. The introduction of methoxy groups, bromine atoms, and other substituents can significantly alter properties such as solubility, melting point, and reactivity. These properties are essential for the compound's application in synthesis and its behavior in different chemical environments .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chrysenes and Related Compounds
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is involved in the synthesis of chrysenes, a type of polycyclic hydrocarbons. In a study by Gilchrist and Summersell (1988), the compound was used in palladium(0) coupling and electrocyclic ring closure sequences, leading to the formation of various naphthalenes, which are significant in creating conjugated trienes. These compounds play a crucial role in organic chemistry and materials science due to their unique properties (Gilchrist & Summersell, 1988).
Development of Antimicrobial Agents
In the context of antimicrobial research, a compound derived from 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one demonstrated notable antibacterial activity. Khan (2017) synthesized a heterocyclic compound (ABDC) through microwave irradiation, which exhibited better antibacterial properties compared to its precursor chalcone. This study highlights the potential of derivatives of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one in developing new antimicrobial agents (Khan, 2017).
Synthesis of Optically Active Compounds
The compound also finds applications in the synthesis of optically active anthracyclinones, which are vital in medicinal chemistry. Suzuki, Kimura, and Terashima (1986) used a derivative of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one for bromolactonization, leading to highly diastereoselective production of bromo lactones. These compounds are crucial in synthesizing key intermediates for optically active anthracyclinones, which have implications in cancer treatment (Suzuki, Kimura, & Terashima, 1986).
Other Applications
The compound is also used in various other syntheses and transformations, demonstrating its versatility in organic chemistry. For example, it is involved in the synthesis of novel oximes and their evaluation as enzyme inhibitors, indicating its potential in biochemical applications (Zhuang & Hartmann, 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVBXDTOCUKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469278 | |
| Record name | 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
20933-24-8 | |
| Record name | 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



